molecular formula C7H10Cl2O4S B14646576 Diethyl chloro(chlorosulfanyl)propanedioate CAS No. 51270-73-6

Diethyl chloro(chlorosulfanyl)propanedioate

Cat. No.: B14646576
CAS No.: 51270-73-6
M. Wt: 261.12 g/mol
InChI Key: NZXTXEZDFFCUSD-UHFFFAOYSA-N
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Description

Diethyl chloro(chlorosulfanyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of both chloro and chlorosulfanyl groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl chloro(chlorosulfanyl)propanedioate typically involves the reaction of diethyl propanedioate with chlorinating agents in the presence of a base. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl chloro(chlorosulfanyl)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfanyl groups can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted esters, amides, and thioesters.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and reduced esters.

Scientific Research Applications

Diethyl chloro(chlorosulfanyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl chloro(chlorosulfanyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfanyl groups are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A similar ester without the chloro and chlorosulfanyl groups.

    Diethyl chloromalonate: Contains a chloro group but lacks the chlorosulfanyl group.

    Diethyl sulfanylpropanedioate: Contains a sulfanyl group but lacks the chloro group.

Uniqueness

Diethyl chloro(chlorosulfanyl)propanedioate is unique due to the presence of both chloro and chlorosulfanyl groups, which impart distinct chemical reactivity and potential applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.

Properties

CAS No.

51270-73-6

Molecular Formula

C7H10Cl2O4S

Molecular Weight

261.12 g/mol

IUPAC Name

diethyl 2-chloro-2-chlorosulfanylpropanedioate

InChI

InChI=1S/C7H10Cl2O4S/c1-3-12-5(10)7(8,14-9)6(11)13-4-2/h3-4H2,1-2H3

InChI Key

NZXTXEZDFFCUSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(SCl)Cl

Origin of Product

United States

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